![molecular formula C10H8F2N2 B8025506 (5,7-Difluoroquinolin-6-yl)methanamine](/img/structure/B8025506.png)
(5,7-Difluoroquinolin-6-yl)methanamine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,7-Difluoroquinolin-6-yl)methanamine typically involves the fluorination of quinoline derivatives. One common method includes the direct fluorination of 6-methoxyquinoline, which undergoes electrophilic substitution to introduce fluorine atoms at the desired positions . The reaction conditions often involve the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperatures and inert atmospheres .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(5,7-Difluoroquinolin-6-yl)methanamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO₄, CrO₃
Reducing agents: LiAlH₄, NaBH₄
Nucleophiles: Amines, thiols
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and substituted quinoline compounds .
Scientific Research Applications
(5,7-Difluoroquinolin-6-yl)methanamine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (5,7-Difluoroquinolin-6-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity towards these targets, leading to its biological effects . The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoroquinoline
- 6-Fluoroquinoline
- 8-Fluoroquinoline
- 5,8-Difluoroquinoline
Uniqueness
(5,7-Difluoroquinolin-6-yl)methanamine is unique due to the specific positioning of the fluorine atoms at the 5 and 7 positions on the quinoline ring. This unique substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
(5,7-Difluoroquinolin-6-yl)methanamine is a fluorinated quinoline derivative that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. The compound features two fluorine atoms at the 5 and 7 positions of the quinoline ring and a methanamine group at the 6 position, which collectively influence its reactivity and interactions with biological targets.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure contributes to its unique biological properties, enhancing its potential as a therapeutic agent.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of fluorine atoms is known to enhance binding affinity, which can lead to significant pharmacological effects. Notably, the compound has been studied for its potential as an enzyme inhibitor, particularly in the context of cancer therapy.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor cell proliferation by targeting specific kinases involved in cancer progression. For example, it has shown potential as an inhibitor of c-Met, a receptor tyrosine kinase implicated in various cancers such as renal cell carcinoma and gastric carcinoma .
- Enzyme Inhibition : The compound has been explored for its ability to inhibit enzymes critical for tumor growth. Its interaction with the eIF4A binding pocket has been highlighted as a mechanism for reducing cell viability in lymphoma models .
- Antimicrobial Properties : Similar compounds have demonstrated antibacterial and antiviral properties, suggesting that this compound may also exhibit these activities .
Case Studies
Several studies have investigated the biological activity of this compound and related compounds:
- Study on Antitumor Effects : A study evaluated the efficacy of this compound against Burkitt lymphoma cells. The results indicated a significant reduction in cell viability correlated with increased concentrations of the compound, supporting its role as a potential anticancer agent .
- Enzyme Interaction Studies : Research focused on the binding affinity of this compound with various kinases revealed that fluorination enhances interaction strength compared to non-fluorinated analogs .
Comparative Analysis with Similar Compounds
The following table summarizes key structural features and biological activities of this compound compared to related compounds:
Compound Name | Structural Features | Unique Biological Activities |
---|---|---|
This compound | Fluorinated quinoline with amine group | Potential c-Met inhibitor; antitumor activity |
(6-Methylquinolin-5-yl)methanamine | Methyl group at 6-position | Different enzyme inhibition profile |
(5-Fluoropyridin-2-yl)methanol | Pyridine ring instead of quinoline | Antimicrobial properties |
Properties
IUPAC Name |
(5,7-difluoroquinolin-6-yl)methanamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N2/c11-8-4-9-6(2-1-3-14-9)10(12)7(8)5-13/h1-4H,5,13H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGQFVHNAXTVDQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2N=C1)F)CN)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.